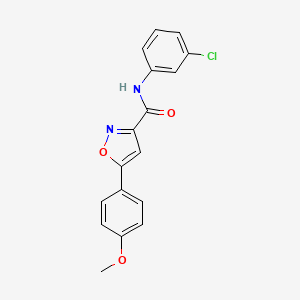![molecular formula C17H20N4O5 B4510598 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone](/img/structure/B4510598.png)
6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using spectroscopic methods such as NMR and mass spectrometry, providing insights into their complex frameworks. The detailed structural characterization is crucial for understanding the molecular interactions and biological activities of these compounds. However, specific studies focusing solely on the molecular structure analysis of this exact compound were not found in the current literature search.
Chemical Reactions and Properties
Quinazolinone derivatives are known for their reactivity and participation in various chemical reactions. They have been synthesized and examined for activities such as positive inotropic effects on the heart, showcasing the versatility of these compounds in chemical modifications and pharmacological evaluations (M. Tominaga et al., 1984). The ability to undergo reactions that modify the quinazolinone core structure opens pathways for developing new therapeutic agents.
Physical Properties Analysis
The physical properties of 6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone, such as solubility, melting point, and stability, are essential for its formulation and application in potential therapeutic use. Although specific data on these physical properties were not directly available, the analysis of related quinazolinone compounds provides a basis for predicting behavior in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are fundamental for the therapeutic application of quinazolinone derivatives. Studies on related compounds have shown significant activities, such as the inhibition of platelet-derived growth factor receptor phosphorylation, indicating the potential of these molecules in therapeutic applications (K. Matsuno et al., 2003).
properties
IUPAC Name |
6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-25-13-7-11-12(8-14(13)26-2)19-10-21(17(11)24)5-3-16(23)20-6-4-18-15(22)9-20/h7-8,10H,3-6,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUMWKGIBOIZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCNC(=O)C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide](/img/structure/B4510532.png)
![N-(3-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510534.png)
![isopropyl [3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4510558.png)
![N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4510563.png)

![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510577.png)

![2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4510592.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510611.png)

![N-(3-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510623.png)

![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B4510634.png)